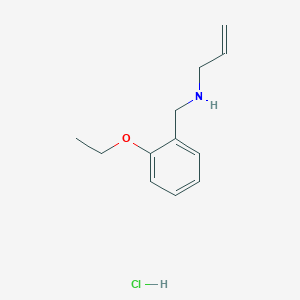

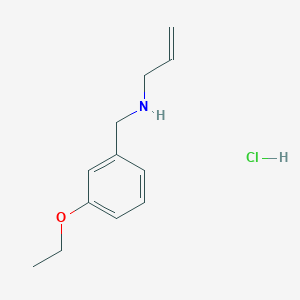

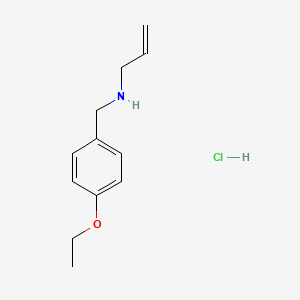

N-(4-Ethoxybenzyl)-2-propen-1-amine hydrochloride

Übersicht

Beschreibung

N-(4-Ethoxybenzyl)-2-propen-1-amine hydrochloride, also known as EBPA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. EBPA is a derivative of the natural compound, eugenol, which is found in various plants and spices. In

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Characterization

Hexadentate N3O3 amine phenol ligands for Group 13 metal ions

Research by Liu, Wong, Rettig, and Orvig (1993) on N3O3 amine phenols, which are reduction products of Schiff bases derived from reactions involving compounds like N-(4-Ethoxybenzyl)-2-propen-1-amine hydrochloride, has shown their utility in preparing ligands for Group 13 metal ions. These ligands have been characterized using various spectroscopic methods, highlighting their significance in inorganic chemistry (Liu et al., 1993).

Synthesis of Amino-acid 4-methoxybenzyl esters

In the research by Stelakatos and Argyropoulos (1970), L-Amino-acid 4-methoxybenzyl ester hydrochlorides, similar to this compound, were synthesized. This study demonstrated the potential of such compounds in producing amino-acid esters, an important process in organic chemistry (Stelakatos & Argyropoulos, 1970).

Application in Complex Cation Formation

- Bulky ortho 3-methoxy groups on N4O3 amine phenol ligands: Liu, Yang, Rettig, and Orvig (1993) synthesized and characterized N4O3 amine phenol (similar to this compound) and its lanthanide complexes. This study is significant for understanding the formation of complex cations with lanthanides, contributing to coordination chemistry (Liu et al., 1993).

Analytical Chemistry and Toxicology

- Analytical characterization of new psychoactive substances: Research on the analytical characterization of N-(ortho-methoxybenzyl)amines with amphetamine partial structure, closely related to this compound, was conducted by Westphal, Girreser, and Waldmüller (2016). This study provided critical data for understanding the properties of these compounds, contributing to the fields of analytical chemistry and forensic toxicology (Westphal et al., 2016).

Wirkmechanismus

Target of Action

Similar compounds such as n-aryl-n’-arylmethylurea derivatives have been studied for their antiproliferative activities against different cancer cell lines

Mode of Action

Benzylic amines, a class of compounds to which this compound belongs, are known to undergo reactions such as free radical bromination and nucleophilic substitution . These reactions can lead to changes in the compound’s structure and potentially its interaction with its targets.

Biochemical Pathways

Compounds with similar structures have been involved in suzuki–miyaura cross-coupling reactions , which are widely used in organic chemistry for the formation of carbon-carbon bonds. This suggests that N-(4-Ethoxybenzyl)-2-propen-1-amine hydrochloride might also participate in similar biochemical pathways.

Pharmacokinetics

A compound with a similar structure, n-(4-methoxybenzyl)propan-2-amine, has been reported to have high gastrointestinal absorption and is bbb permeant . It is also reported to be a CYP1A2 and CYP2D6 inhibitor . These properties might be indicative of the ADME properties of this compound, but direct studies are needed to confirm this.

Result of Action

Similar compounds have shown cytotoxicity against cancer cell lines

Eigenschaften

IUPAC Name |

N-[(4-ethoxyphenyl)methyl]prop-2-en-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO.ClH/c1-3-9-13-10-11-5-7-12(8-6-11)14-4-2;/h3,5-8,13H,1,4,9-10H2,2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IACWGPZWYQIPDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CNCC=C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1049678-40-1 | |

| Record name | Benzenemethanamine, 4-ethoxy-N-2-propen-1-yl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1049678-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

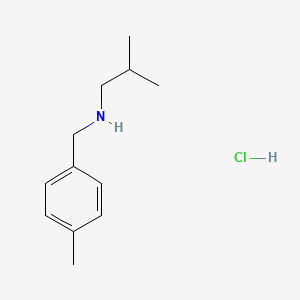

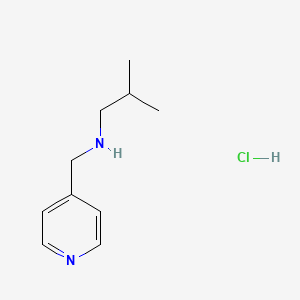

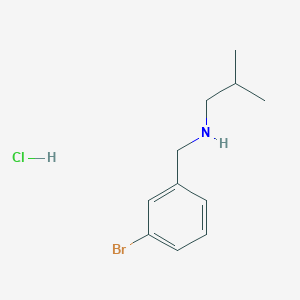

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-N-[(3-methyl-2-thienyl)methyl]-1-propanamine hydrochloride](/img/structure/B3077745.png)